molecular formula C16H26O2 B15061639 2,4,6-Hexadecatrienoic acid

2,4,6-Hexadecatrienoic acid

Cat. No.: B15061639
M. Wt: 250.38 g/mol
InChI Key: SZQQHKQCCBDXCG-UHFFFAOYSA-N
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Description

2,4,6-Hexadecatrienoic acid is a polyunsaturated fatty acid with the molecular formula C16H26O2. It is characterized by the presence of three double bonds located at the 2nd, 4th, and 6th positions of the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Hexadecatrienoic acid typically involves the use of specific starting materials and reaction conditions to achieve the desired polyunsaturated structure. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological approaches, such as the fermentation of genetically modified microorganisms capable of producing polyunsaturated fatty acids. These methods are advantageous due to their scalability and potential for sustainable production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Hexadecatrienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Hexadecatrienoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of polyunsaturated fatty acids.

    Biology: Research on its role in cell membrane structure and function, as well as its potential anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Hexadecatrienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism. The pathways involved include the modulation of inflammatory responses and the regulation of gene expression related to lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4,7,10-Hexadecatrienoic acid
  • 2,4,6-Octadecatrienoic acid
  • 2,4,6-Dodecatrienoic acid

Uniqueness

2,4,6-Hexadecatrienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

hexadeca-2,4,6-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)

InChI Key

SZQQHKQCCBDXCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

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